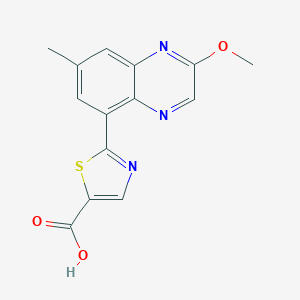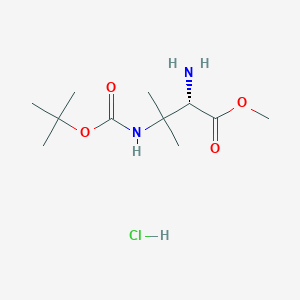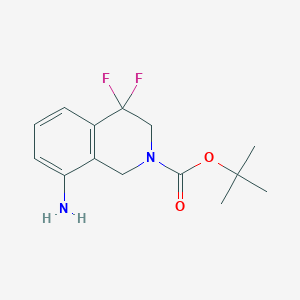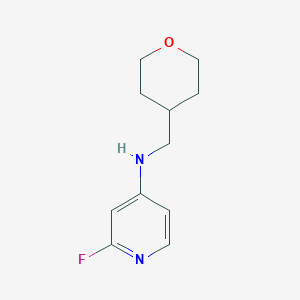
2-(2-Methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylic acid is a heterocyclic compound that features both quinoxaline and thiazole rings These structures are known for their diverse biological activities and are often found in various pharmacologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach is to first synthesize the quinoxaline ring, followed by the introduction of the thiazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could introduce various functional groups like halogens, alkyl groups, or nitro groups.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Potential therapeutic applications could include treatments for infections, cancer, or other diseases.
Industry: The compound could be used in the development of new materials, agrochemicals, or other industrial products.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinoxaline and thiazole rings can interact with biological macromolecules, potentially inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline Derivatives: Compounds like 2-methylquinoxaline and 2,3-dimethylquinoxaline share the quinoxaline ring structure and may exhibit similar biological activities.
Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid and 2-aminothiazole share the thiazole ring and may have comparable chemical reactivity and applications.
Uniqueness
What sets 2-(2-Methoxy-7-methylquinoxalin-5-yl)thiazole-5-carboxylic acid apart is the combination of both quinoxaline and thiazole rings in a single molecule. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C14H11N3O3S |
|---|---|
Molekulargewicht |
301.32 g/mol |
IUPAC-Name |
2-(2-methoxy-7-methylquinoxalin-5-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C14H11N3O3S/c1-7-3-8(13-16-5-10(21-13)14(18)19)12-9(4-7)17-11(20-2)6-15-12/h3-6H,1-2H3,(H,18,19) |
InChI-Schlüssel |
MPSZSTTYZMIMCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)N=C(C=N2)OC)C3=NC=C(S3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime](/img/structure/B13336666.png)



![tert-Butyl[sulfanyl(carbonothioyl)]amine](/img/structure/B13336688.png)

![(1S,4S,5S)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13336714.png)



![8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane](/img/structure/B13336742.png)


![tert-Butyl 2-oxa-7-azaspiro[3.5]non-5-ene-7-carboxylate](/img/structure/B13336758.png)
